Cas no 1490183-04-4 (4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine)

4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine
- 1490183-04-4
- EN300-1855408
- AKOS014583986
-
- Inchi: 1S/C8H19NS/c1-4-10-6-5-8(2,3)7-9/h4-7,9H2,1-3H3
- InChI Key: LOPKBSLIFGIVSW-UHFFFAOYSA-N
- SMILES: S(CC)CCC(C)(C)CN
Computed Properties
- Exact Mass: 161.12382078g/mol
- Monoisotopic Mass: 161.12382078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 81.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
- XLogP3: 1.8
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855408-1.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1855408-5.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1855408-2.5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855408-0.05g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855408-0.5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855408-0.25g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1855408-1g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1855408-5g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1855408-10.0g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1855408-0.1g |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine |
1490183-04-4 | 0.1g |
$615.0 | 2023-09-18 |
4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 4-(ethylsulfanyl)-2,2-dimethylbutan-1-amine
4-(Ethylsulfanyl)-2,2-Dimethylbutan-1-Amine: A Comprehensive Overview
4-(Ethylsulfanyl)-2,2-dimethylbutan-1-amine, identified by the CAS registry number CAS No. 1490183-04-4, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a sulfanyl group (SCH₂CH₂) with a branched amine moiety, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents.
The molecular structure of 4-(Ethylsulfanyl)-2,2-dimethylbutan-1-amine consists of a central butane chain with two methyl groups attached to the second carbon atom, a sulfanyl group at the fourth position, and an amine group at the first position. This configuration imparts the compound with distinct chemical properties, including high stability and reactivity under specific conditions. Recent studies have highlighted its potential as a building block for constructing advanced polymers and surfactants due to its ability to form strong intermolecular interactions.
In terms of chemical synthesis, 4-(Ethylsulfanyl)-2,2-dimethylbutan-1-amine can be synthesized through various routes, including nucleophilic substitution and reductive amination. These methods have been optimized in recent years to enhance yield and purity, making it more accessible for industrial applications. The compound's ability to undergo multiple functionalization reactions has further expanded its utility in drug discovery and material engineering.
Recent research has focused on the application of CAS No. 1490183-04-4 in the development of novel therapeutic agents. Its unique combination of sulfur and nitrogen functionalities makes it an ideal candidate for designing bioactive molecules with potential anti-inflammatory and antioxidant properties. Studies conducted in 2023 have demonstrated its effectiveness as a precursor for synthesizing small-molecule inhibitors targeting key enzymes involved in chronic inflammatory diseases.
Beyond pharmaceutical applications, 4-(Ethylsulfanyl)-2,2-dimethylbutan-1-amine has shown promise in the field of materials science. Its ability to form stable amphiphilic structures has led to its use in creating advanced surfactants and emulsifiers for industrial applications. Researchers have also explored its potential as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties.
The environmental impact of CAS No. 1490183-04-4 has also been a topic of recent investigation. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, making it suitable for use in eco-friendly chemical processes. However, further research is needed to fully understand its long-term environmental effects and develop sustainable synthesis methods.
In conclusion, 4-(Ethylsulfanyl)-2,2-dimethylbutan-1-amine, or CAS No. 1490183-04-4, stands as a pivotal compound in modern chemistry due to its versatile structure and wide-ranging applications. With ongoing advancements in synthetic methodologies and material science, this compound is expected to play an increasingly important role in driving innovation across various industries.
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